[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid
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Overview
Description
[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid: is an organic compound with a unique structure that combines a cyclopentene ring with a butenyl side chain and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclopentene ring. The butenyl side chain can be introduced through a series of alkylation reactions, and the acetic acid group is typically added via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bonds in the cyclopentene ring or the butenyl side chain, resulting in saturated derivatives.
Substitution: The acetic acid group can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry: In chemistry, [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with enzymes and receptors to understand its effects on biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Studies focus on its anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different side chains.
Butenyl-substituted acids: Compounds with butenyl side chains and carboxylic acid groups.
Uniqueness: What sets [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid apart is its combination of a cyclopentene ring with a butenyl side chain and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
108886-69-7 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C13H20O2/c1-5-10(2)13(8-11(14)15)7-6-12(3,4)9-13/h5-7,10H,1,8-9H2,2-4H3,(H,14,15) |
InChI Key |
GRABXASSWZRLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CC(C=C1)(C)C)CC(=O)O |
Origin of Product |
United States |
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